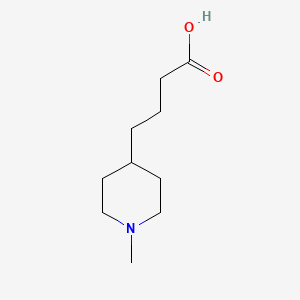
(1r,4r)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1R,4R)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound is a cyclohexane derivative.
- It contains an amino group (NH₂) and a carboxylic acid group (COOH).
- The stereochemistry is specified as (1R,4R), indicating the absolute configuration of the chiral centers.
准备方法
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This step prevents unwanted reactions during subsequent transformations.
Ring Formation: The protected amine reacts with a suitable diene (such as tetrahydro-2H-pyran) to form a cyclic compound.
Deprotection: The Boc group is removed, revealing the amino group.
Carboxylation: The carboxylic acid group is introduced using appropriate reagents.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific details may vary based on proprietary processes employed by manufacturers.
化学反应分析
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to a carbonyl group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: The alcohol group may be converted to a ketone or an aldehyde.
- Reduction: The carbonyl group can be reduced to an alcohol.
- Substitution: Various derivatives with modified functional groups can be obtained.
科学研究应用
This compound finds applications in:
Medicine: As a potential drug candidate due to its unique structure and potential biological activity.
Chemical Synthesis: As a building block for more complex molecules.
Materials Science: For designing functional materials.
作用机制
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways within cells.
相似化合物的比较
While there are no direct analogs, we can compare it to related cyclohexane-based compounds. Some similar compounds include:
- Cyclohexanecarboxylic acid
- Tetrahydro-2H-pyran derivatives
属性
分子式 |
C17H29NO5 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
4-[(2-methylpropan-2-yl)oxycarbonyl-(oxan-4-yl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H29NO5/c1-17(2,3)23-16(21)18(14-8-10-22-11-9-14)13-6-4-12(5-7-13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20) |
InChI 键 |
DNWLWPOTYHMZMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)C(=O)O)C2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)



![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)

![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)




